Cas no 2137741-91-2 (3-Azetidinecarbonitrile, 3-(2-methoxyethyl)-)
3-Azetidinecarbonitrile, 3-(2-methoxyethyl)- Chemical and Physical Properties
Names and Identifiers
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- 3-Azetidinecarbonitrile, 3-(2-methoxyethyl)-
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- Inchi: 1S/C7H12N2O/c1-10-3-2-7(4-8)5-9-6-7/h9H,2-3,5-6H2,1H3
- InChI Key: BRGFMVWLVOJGAE-UHFFFAOYSA-N
- SMILES: N1CC(CCOC)(C#N)C1
3-Azetidinecarbonitrile, 3-(2-methoxyethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-785344-0.05g |
3-(2-methoxyethyl)azetidine-3-carbonitrile |
2137741-91-2 | 95% | 0.05g |
$1296.0 | 2024-05-22 | |
| Enamine | EN300-785344-0.1g |
3-(2-methoxyethyl)azetidine-3-carbonitrile |
2137741-91-2 | 95% | 0.1g |
$1357.0 | 2024-05-22 | |
| Enamine | EN300-785344-0.25g |
3-(2-methoxyethyl)azetidine-3-carbonitrile |
2137741-91-2 | 95% | 0.25g |
$1420.0 | 2024-05-22 | |
| Enamine | EN300-785344-0.5g |
3-(2-methoxyethyl)azetidine-3-carbonitrile |
2137741-91-2 | 95% | 0.5g |
$1482.0 | 2024-05-22 | |
| Enamine | EN300-785344-1.0g |
3-(2-methoxyethyl)azetidine-3-carbonitrile |
2137741-91-2 | 95% | 1.0g |
$1543.0 | 2024-05-22 | |
| Enamine | EN300-785344-2.5g |
3-(2-methoxyethyl)azetidine-3-carbonitrile |
2137741-91-2 | 95% | 2.5g |
$3025.0 | 2024-05-22 | |
| Enamine | EN300-785344-5.0g |
3-(2-methoxyethyl)azetidine-3-carbonitrile |
2137741-91-2 | 95% | 5.0g |
$4475.0 | 2024-05-22 | |
| Enamine | EN300-785344-10.0g |
3-(2-methoxyethyl)azetidine-3-carbonitrile |
2137741-91-2 | 95% | 10.0g |
$6635.0 | 2024-05-22 |
3-Azetidinecarbonitrile, 3-(2-methoxyethyl)- Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-Azetidinecarbonitrile, 3-(2-methoxyethyl)-
Professional Introduction to 3-Azetidinecarbonitrile, 3-(2-methoxyethyl) (CAS No. 2137741-91-2)
3-Azetidinecarbonitrile, 3-(2-methoxyethyl) (CAS No. 2137741-91-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of a nitrile group and an ethyl moiety substituted with a methoxy group at the third position endows it with unique chemical properties and potential biological activities. The structural features of this molecule make it a valuable intermediate in the synthesis of more complex pharmacophores, particularly in the development of novel therapeutic agents.
The significance of 3-Azetidinecarbonitrile, 3-(2-methoxyethyl) lies in its versatility as a building block in organic synthesis. The nitrile group can undergo various transformations, including hydrolysis to carboxylic acids or reduction to amides, while the azetidine ring can serve as a scaffold for constructing more intricate molecular architectures. These characteristics have made it a subject of interest for researchers exploring new drug candidates, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer therapies.
In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in biologically active molecules. Azetidine derivatives have been studied for their potential applications in drug development due to their ability to mimic natural bioactive scaffolds. The introduction of functional groups such as nitriles and methoxy-substituted ethyl chains enhances the compound's reactivity and interaction with biological targets. This has led to several investigations into its derivatives as potential leads for therapeutic intervention.
One of the most compelling aspects of 3-Azetidinecarbonitrile, 3-(2-methoxyethyl) is its role in the synthesis of more complex molecules. For instance, researchers have explored its use as a precursor in the development of kinase inhibitors, which are crucial in treating various cancers and inflammatory diseases. The azetidine ring can be modified to fit specific binding pockets of target enzymes, while the nitrile group provides a site for further functionalization. This adaptability has made it a valuable tool in medicinal chemistry.
Recent studies have also highlighted the compound's potential in addressing neurological disorders. The structural motif of azetidine has been shown to interact with specific receptors and enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. By incorporating functional groups like nitriles and methoxy-substituted ethyl chains, researchers aim to enhance binding affinity and selectivity. This has spurred further investigation into its pharmacological properties and potential therapeutic applications.
The synthetic pathways for 3-Azetidinecarbonitrile, 3-(2-methoxyethyl) have been optimized to ensure high yield and purity, making it accessible for industrial-scale production. Advanced synthetic techniques, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired molecular framework efficiently. These methods not only improve the accessibility of the compound but also allow for easy modification at multiple sites, facilitating the development of novel derivatives.
The chemical stability of this compound under various conditions has also been thoroughly evaluated. Studies have demonstrated its resilience under standard storage conditions, ensuring long-term viability for research applications. Additionally, its solubility profile has been examined to determine optimal conditions for biological assays and drug formulation. These characteristics make it a reliable choice for both academic research and industrial applications.
In conclusion,3-Azetidinecarbonitrile, 3-(2-methoxyethyl) (CAS No. 2137741-91-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its role as an intermediate in synthesizing complex bioactive molecules underscores its importance in drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.
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